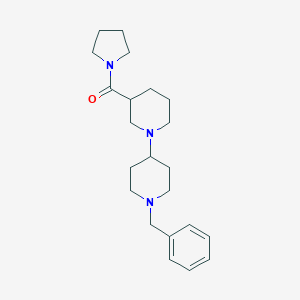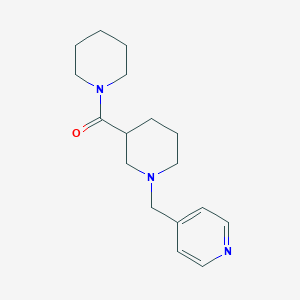![molecular formula C16H31N3O B247433 2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol, commonly known as PNU-69176E, is a chemical compound that belongs to the class of ethanolamines. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of PNU-69176E is not yet fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. By enhancing the activity of this receptor, PNU-69176E may improve cognitive function and memory, as well as reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
PNU-69176E has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function and memory. It has also been shown to have neuroprotective effects by promoting the survival of neurons and reducing neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PNU-69176E in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments that target specific pathways or receptors.
Future Directions
There are several future directions for the research on PNU-69176E. One direction is to further investigate its mechanism of action and identify the specific pathways and receptors that it targets. Another direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders, such as Huntington's disease and bipolar disorder. Additionally, future research could focus on developing more potent and selective analogs of PNU-69176E that can be used as therapeutic agents.
Synthesis Methods
The synthesis of PNU-69176E involves the reaction of 1-cyclopentyl-4-piperidone with 1-(2-hydroxyethyl)-4-piperazine in the presence of sodium borohydride. The resulting product is then purified through column chromatography to obtain PNU-69176E in high purity and yield.
Scientific Research Applications
PNU-69176E has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function and memory.
properties
Molecular Formula |
C16H31N3O |
|---|---|
Molecular Weight |
281.44 g/mol |
IUPAC Name |
2-[4-(1-cyclopentylpiperidin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H31N3O/c20-14-13-17-9-11-19(12-10-17)16-5-7-18(8-6-16)15-3-1-2-4-15/h15-16,20H,1-14H2 |
InChI Key |
QGMZCRORTGXBSG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCC(CC2)N3CCN(CC3)CCO |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)N3CCN(CC3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)

![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)
![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)

![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)

![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)

![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247374.png)